![molecular formula C10H9IN2S2 B4625963 2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)
2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole and related compounds typically involves multiple steps, starting from basic building blocks such as dibenzyl amine. These processes may include reactions with chloroacetic acid, conversion to esters, and subsequent treatment with hydrazine hydrate to produce hydrazides. These hydrazides are then reacted with ammonium thiocyanate to give thiosemicarbazides, which are key intermediates for the synthesis of thiadiazoles through treatments with concentrated sulfuric acid, hydrazine hydrate, sodium hydroxide, and potassium iodide/iodine (Daoud & Ismmaeel, 2013).
Molecular Structure Analysis
The molecular structure of 2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole derivatives can be analyzed through spectroscopic methods (NMR, IR, mass spectrometry) and X-ray crystallography. These analyses reveal insights into the planarity of the thiadiazole ring, substituent effects, and intramolecular interactions, which are critical for understanding the compound's reactivity and properties (Banu et al., 2014).
Chemical Reactions and Properties
The thiadiazole core, particularly when substituted with various groups such as iodobenzyl, influences the compound's ability to undergo chemical reactions. Cross-coupling reactions, for example, are facilitated by the presence of halogens, enabling the synthesis of diverse derivatives for further application exploration (Boulhaoua et al., 2019).
Physical Properties Analysis
The physical properties of 2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole and its analogs, such as solubility, melting points, and crystallinity, can be inferred from their molecular structure and synthesis methods. These properties are crucial for determining the compound's suitability for various applications, including materials science and potential medicinal uses (Hipler et al., 2003).
Chemical Properties Analysis
The chemical behavior of 2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole is influenced by the thiadiazole core and the iodobenzyl group. These features impact the compound's reactivity towards nucleophiles, electrophiles, and its participation in coupling reactions. Understanding these chemical properties is essential for exploring the potential applications of the compound and its derivatives in chemical synthesis and beyond (Wang et al., 2017).
Scientific Research Applications
Antiproliferative and Antimicrobial Properties
- The 1,3,4-thiadiazole core has been primarily used in pharmacology as a scaffold due to its significant biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine exhibited notable DNA protective abilities and strong antimicrobial activities. Specifically, certain compounds demonstrated cytotoxicity against cancer cell lines, suggesting their potential in chemotherapy drug development for more efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).
Synthesis and Biological Evaluation
- The synthesis of imidazo[2,1-b][1,3,4]thiadiazole derivatives evaluated for antiproliferative activity highlighted molecules with specific substituents exhibiting increased activity against a panel of human tumor cell lines. This research underscores the potential of thiadiazole derivatives in developing anticancer agents (Kumar et al., 2016).
Antimicrobial Activity
- Novel 1,3,4-thiadiazoles synthesized via the grinding method at room temperature showed significant antimicrobial activity against various microorganisms. Molecular docking studies of these compounds against microbial enzymes suggest their potential as antimicrobial drugs (Shehadi et al., 2022).
Synthesis Methods
- Research on the synthesis of 1,2,4-thiadiazoles through oxidative dimerization of thioamides presents efficient methods for preparing thiadiazole derivatives. These methods contribute to the facile development of compounds with potential scientific applications (Takikawa et al., 1985).
properties
IUPAC Name |
2-[(4-iodophenyl)methylsulfanyl]-5-methyl-1,3,4-thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2S2/c1-7-12-13-10(15-7)14-6-8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQCYGHDHFGRLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-Iodobenzyl)thio)-5-methyl-1,3,4-thiadiazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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